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molecular formula C10H10N2O B8743360 4,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde

4,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No. B8743360
M. Wt: 174.20 g/mol
InChI Key: KRUPFSGDOXDDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859568B2

Procedure details

3,4-Dimethylbenzene-1,2-diamine (0.409 g, 3.0 mmol) and dichloroacetic acid (0.768 g, 6.0 mmol) in 4N HCl (10 mL) were heated at 100° C. for two days. After cooling to r.t. the mixture was filtrated and the mother liquor was extracted with chloroform (4 times). The pH was set to 12 using 2M NaOH and the resulting white precipitate was collected by filtration. The crude product was used in the next step without further purification.
Quantity
0.409 g
Type
reactant
Reaction Step One
Quantity
0.768 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([NH2:9])[C:3]=1[NH2:10].Cl[CH:12](Cl)[C:13](O)=[O:14]>Cl>[CH3:1][C:2]1[C:3]2[N:10]=[C:12]([CH:13]=[O:14])[NH:9][C:4]=2[CH:5]=[CH:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
0.409 g
Type
reactant
Smiles
CC1=C(C(=CC=C1C)N)N
Name
Quantity
0.768 g
Type
reactant
Smiles
ClC(C(=O)O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtrated
EXTRACTION
Type
EXTRACTION
Details
the mother liquor was extracted with chloroform (4 times)
FILTRATION
Type
FILTRATION
Details
the resulting white precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC=2NC(=NC21)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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